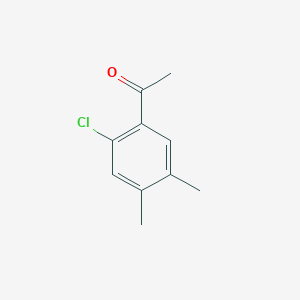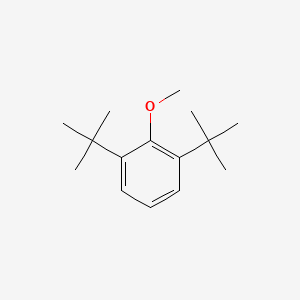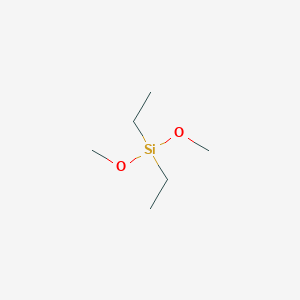
Methyl 4-(3-hydroxypropyl)benzoate
Overview
Description
Methyl 4-(3-hydroxypropyl)benzoate is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxypropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxypropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-hydroxypropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 4-hydroxybenzoate with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-carboxypropyl)benzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(3-carboxypropyl)benzoic acid
Reduction: 4-(3-hydroxypropyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(3-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.
Medicine: Research into its potential as a prodrug is ongoing. The hydroxypropyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which methyl 4-(3-hydroxypropyl)benzoate exerts its effects depends on the specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxypropyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 4-(3-hydroxypropyl)benzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the hydroxypropyl group, making it less versatile in terms of chemical reactivity.
Methyl 4-(2-hydroxyethyl)benzoate: Contains a shorter hydroxyalkyl chain, which may affect its physical properties and reactivity.
Methyl 4-(4-hydroxybutyl)benzoate: Has a longer hydroxyalkyl chain, potentially altering its solubility and interaction with other molecules.
The uniqueness of this compound lies in its balanced hydroxypropyl chain length, which provides an optimal combination of reactivity and stability for various applications.
Properties
IUPAC Name |
methyl 4-(3-hydroxypropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGRGQYXABYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560143 | |
| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-22-2 | |
| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)




